An In-Depth Technical Guide to Perfluorohexanoic Anhydride: Properties, Structure, and Applications
An In-Depth Technical Guide to Perfluorohexanoic Anhydride: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Perfluorohexanoic anhydride, with the chemical formula C₁₂F₂₂O₃, is a highly fluorinated derivative of hexanoic acid. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and reactivity. As a member of the per- and polyfluoroalkyl substances (PFAS) family, understanding its characteristics is crucial for its application in research and development, particularly in organic synthesis and materials science. This document consolidates theoretical knowledge with practical insights to serve as an essential resource for professionals in the field.
Molecular Structure and Core Chemical Properties
Perfluorohexanoic anhydride is the symmetrical anhydride of perfluorohexanoic acid. Its structure is characterized by two perfluorohexyl chains linked by an anhydride functional group. The high degree of fluorination profoundly influences its chemical and physical properties.
The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate[1]. Key identifiers and computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂F₂₂O₃ | [1] |
| Molecular Weight | 610.09 g/mol | [1] |
| CAS Number | 308-13-4 | [1] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | [1] |
| Canonical SMILES | C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | [1] |
| XLogP3-AA | 7.5 | [1] |
Physical Properties
| Property | Estimated Value/Observation | Rationale/Comparison |
| Boiling Point | > 157 °C | The boiling point is expected to be significantly higher than that of perfluorohexanoic acid (157 °C) due to the doubling of the molecular weight. For comparison, the boiling point of perfluorooctanoic anhydride is reported as 100 °C at 15 mmHg. |
| Melting Point | Not available | |
| Density | > 1.7 g/cm³ | Perfluorinated compounds are generally denser than their hydrocarbon counterparts. The density is likely to be slightly higher than that of perfluorohexanoic acid (~1.69 g/cm³). |
| Solubility | Sparingly soluble in common organic solvents | Perfluorinated compounds exhibit unique solubility characteristics, often being more soluble in fluorinated solvents. The related perfluorooctanoic anhydride is described as slightly soluble in chloroform. |
Spectroscopic Characterization
Detailed experimental spectra for perfluorohexanoic anhydride are not widely published. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show characteristic signals for the CF₃ and various CF₂ groups in the perfluorohexyl chain. The chemical shifts would be in the typical regions for perfluoroalkanes, with the CF₂ group alpha to the carbonyl being the most deshielded.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbon and the carbons of the perfluorohexyl chain. The carbonyl carbon signal is expected to be in the range of 160-180 ppm. The highly fluorinated carbons will show complex splitting patterns due to C-F coupling.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acid anhydride is the presence of two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. For perfluoroalkyl anhydrides, these bands are typically observed at higher wavenumbers compared to their non-fluorinated analogs, generally in the region of 1800-1900 cm⁻¹. Strong C-F stretching bands are also expected in the fingerprint region (around 1100-1300 cm⁻¹).
Mass Spectrometry (MS): In mass spectrometry, perfluorohexanoic anhydride is expected to show fragmentation patterns characteristic of perfluorinated compounds. Common fragmentation pathways would involve the loss of perfluoroalkyl chains and cleavage of the anhydride linkage.
Synthesis of Perfluorohexanoic Anhydride
The most common method for the synthesis of symmetrical acid anhydrides is the dehydration of the corresponding carboxylic acid. For perfluorohexanoic anhydride, this involves the dehydration of perfluorohexanoic acid. A powerful dehydrating agent is required due to the stability of the perfluorinated carboxylic acid.
Caption: General Reactivity of Perfluorohexanoic Anhydride.
Acylation of Alcohols and Amines
Perfluorohexanoic anhydride readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are useful for introducing the perfluorohexanoyl group into molecules, which can impart unique properties such as increased thermal stability, lipophobicity, and biological activity.
Reaction with Alcohols (Esterification): C₅F₁₁C(O)OC(O)C₅F₁₁ + ROH → C₅F₁₁C(O)OR + C₅F₁₁COOH
Reaction with Amines (Amidation): C₅F₁₁C(O)OC(O)C₅F₁₁ + RNH₂ → C₅F₁₁C(O)NHR + C₅F₁₁COOH
These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the perfluorohexanoic acid byproduct.
Safety and Handling
Perfluorohexanoic anhydride is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water to form the corrosive perfluorohexanoic acid.
Handling Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Keep away from moisture.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Store away from incompatible materials such as water, alcohols, and strong bases.
Conclusion
Perfluorohexanoic anhydride is a valuable reagent in organic synthesis, offering a convenient way to introduce the perfluorohexanoyl moiety into a variety of substrates. While experimental data on its physical properties are limited, its chemical reactivity is well-understood based on the principles of anhydride chemistry, enhanced by the strong electron-withdrawing nature of the perfluoroalkyl chains. Proper handling and storage are essential due to its corrosive and moisture-sensitive nature. This guide provides a foundational understanding for researchers and professionals working with this and related perfluorinated compounds.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54569990, Perfluorohexanoic Anhydride. Retrieved from [Link].
